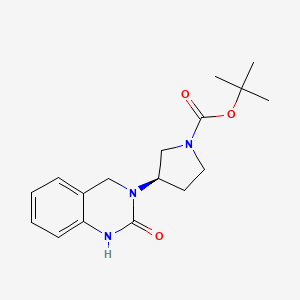
tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a quinazolinone moiety attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Attachment of the Pyrrolidine Ring: The quinazolinone core is then reacted with a suitable pyrrolidine derivative under conditions that promote nucleophilic substitution.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone and pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Wirkmechanismus
The exact mechanism of action of tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The quinazolinone moiety might interact with active sites of enzymes, while the pyrrolidine ring could enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate
- tert-Butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)morpholine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of the quinazolinone and pyrrolidine moieties, which may confer unique biological activities and synthetic utility compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWXGQZHAFTIX-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














